Capromorelin

描述

Capromorelin is a synthetic compound that functions as a ghrelin receptor agonist. It is primarily used in veterinary medicine to stimulate appetite and promote weight gain in cats and dogs. This compound was developed by Pfizer and is marketed under the brand names Entyce and Elura . It is known for its ability to mimic the action of ghrelin, a hormone that stimulates hunger.

准备方法

卡普莫林的合成涉及多个步骤,从容易获得的起始原料开始。合成路线通常包括通过一系列化学反应形成关键中间体,例如缩合、环化和官能团修饰。 具体的合成路线和反应条件是专有的,并在专利中详细说明 。工业生产方法侧重于优化产量和纯度,同时确保成本效益和可扩展性。

化学反应分析

卡普莫林会经历各种化学反应,包括:

氧化: 在特定条件下,卡普莫林可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰分子中的某些官能团。

取代: 取代反应可以将不同的取代基引入卡普莫林结构。这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种催化剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Veterinary Applications

1.1 Appetite Stimulation in Dogs

Capromorelin is FDA-approved for stimulating appetite in dogs under the brand name ENTYCE®. Clinical studies have demonstrated its effectiveness in treating inappetence in dogs. A notable study involved 244 client-owned dogs with reduced appetite, where this compound (3 mg/kg) was administered daily. The results showed a significant improvement in appetite, with a success rate of 68.6% compared to 44.6% for the placebo group (P = 0.008) and an increase in mean body weight by 1.8% in treated dogs .

1.2 Management of Weight Loss in Cats

In 2020, this compound received FDA approval for managing weight loss associated with chronic kidney disease in cats under the brand name Elura™. This application is particularly important given the challenges associated with managing appetite and nutrition in feline patients with chronic illnesses .

1.3 Use in Poultry

Research has also explored this compound's effects on broiler chickens, indicating that it can increase feed intake and promote body weight gain . This suggests potential applications in agricultural settings to enhance growth performance.

Human Medical Applications

2.1 Potential Use in Frailty and Cachexia

This compound's mechanism as a ghrelin receptor agonist positions it as a candidate for treating frailty and cachexia in humans. Ghrelin plays a crucial role in regulating appetite, metabolism, and body composition. Clinical trials have been initiated to assess its safety and efficacy in stimulating growth hormone release and improving nutritional status among frail elderly populations .

2.2 Pharmacokinetics and Safety Profile

A study evaluating this compound's pharmacokinetics demonstrated that it is safe and well-tolerated among participants, including those with spinal cord injuries (SCI). No serious adverse events were reported, and pharmacokinetic parameters such as maximum concentration () and area under the curve () showed dose-dependent increases . This safety profile supports further exploration of this compound's applications in human medicine.

Summary of Clinical Studies

| Study Focus | Population | Treatment | Results |

|---|---|---|---|

| Appetite stimulation | Client-owned dogs | This compound (3 mg/kg) | 68.6% success rate vs 44.6% placebo (P = 0.008) |

| Weight management | Cats with CKD | This compound (Elura™) | Approved for chronic kidney disease management |

| Pharmacokinetics | Healthy adults & SCI | This compound | Safe; no serious adverse events; dose-dependent effects |

作用机制

卡普莫林通过结合并激活生长激素释放肽受体(也称为生长激素释放肽受体)发挥作用。这种激活会刺激生长激素的分泌并增加食欲。 涉及的分子靶标包括下丘脑和垂体,生长激素释放肽受体主要在这些部位表达 。 卡普莫林激活的通路会导致胰岛素样生长因子 1 和生长激素水平升高,从而有助于其生理效应 .

相似化合物的比较

卡普莫林属于一类称为生长激素释放肽受体激动剂的化合物。类似的化合物包括马西莫林和塔比莫林。 与这些化合物相比,卡普莫林在刺激食欲和促进体重增加方面表现出更好的生物利用度和疗效,在兽医应用中尤其如此 。 其独特的结构和药代动力学特性使其特别适用于猫和狗 .

参考文献

生物活性

Capromorelin is a synthetic ghrelin receptor agonist that has garnered attention for its role in stimulating appetite and promoting weight gain in various animal models, particularly in dogs and cats. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, effects on growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels, and clinical applications based on diverse research findings.

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its biological activity. Key parameters include:

| Parameter | Value |

|---|---|

| Tmax (hours) | 0.83 |

| Half-life (hours) | 1.19 |

| Absorption | Proximal gastrointestinal tract |

| Metabolism | Hepatic enzymes |

| Excretion | 37% urine, 62% feces over 72 hours |

Studies indicate that this compound is primarily metabolized through phase 1 hepatic metabolism, with metabolites predominantly excreted in feces rather than urine .

Effects on Appetite and Weight Gain

This compound has been extensively studied for its appetite-stimulating effects in dogs and cats. In a randomized, placebo-controlled clinical trial involving 244 dogs with reduced appetite, this compound treatment resulted in:

- Appetite Improvement : 68.6% of treated dogs showed improvement compared to 44.6% in the placebo group (P = .008).

- Weight Gain : Mean body weight increased by 1.8% in this compound-treated dogs versus a negligible increase in the placebo group (P < .001) .

In laboratory cats receiving this compound doses between 1-3 mg/kg for 21 days, food intake increased by 25-46%, while body weight rose by approximately 3.9-5.4%, contrasting with a weight loss of about 1.1% in the placebo group .

Hormonal Effects

This compound's mechanism of action involves the stimulation of GH and IGF-1 release:

- Growth Hormone Levels : In Beagle dogs treated with this compound for seven days, serum GH levels increased significantly post-dosing but returned to baseline within eight hours due to negative feedback from IGF-1 .

- Insulin-like Growth Factor 1 : Sustained increases in serum IGF-1 were observed after administration, remaining elevated throughout treatment periods and returning to baseline two days post-treatment cessation .

Clinical Studies and Findings

Several clinical studies have been conducted to evaluate the efficacy and safety of this compound:

Study on Older Adults

In a study involving healthy older adults at risk for functional decline, this compound demonstrated:

- Weight Increase : An average increase of 1.4 kg compared to a decrease of 0.2 kg in the placebo group (P = 0.006).

- Lean Body Mass : Increased by 1.4 kg vs. 0.3 kg in the placebo group (P = 0.001).

- Functional Improvement : Enhanced performance in tandem walk and stair climb tests .

Safety Profile

Overall, this compound is well tolerated across various studies, with minor adverse events including diarrhea and vomiting being reported in over 5% of treated subjects . No serious adverse events were noted during trials involving both able-bodied participants and those with spinal cord injuries .

属性

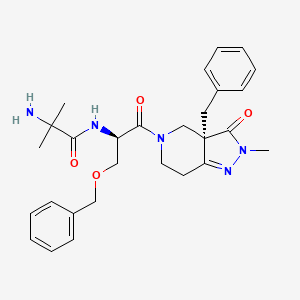

IUPAC Name |

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLLHLWBPNCVNR-SKCUWOTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057886 | |

| Record name | Capromorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193273-66-4 | |

| Record name | Capromorelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193273-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capromorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capromorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capromorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ44VUN84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。